molecular formula C17H21BrN4O2 B279758 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Numéro de catalogue: B279758
Poids moléculaire: 393.3 g/mol
Clé InChI: FYCFPMNEBNWCOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and has been extensively studied for its potential in cancer treatment.

Mécanisme D'action

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 inhibits several protein kinases, including RAF kinase and receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to a disruption of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic uses. However, this compound 43-9006 also has some limitations. It is a relatively non-specific inhibitor, and its effects on other protein kinases may limit its therapeutic potential. It is also a potent inhibitor of CYP3A4, which can lead to drug-drug interactions and toxicity.

Orientations Futures

There are several future directions for the study of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006. One area of research is the development of more specific inhibitors of RAF kinase and receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, there is ongoing research into the combination of this compound 43-9006 with other targeted therapies and immunotherapies for the treatment of cancer.

Méthodes De Synthèse

The synthesis of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1,5-dimethyl-2-nitrobenzene with 3-(4-morpholinylmethyl)aniline to form the intermediate 4-bromo-1,5-dimethyl-N-(3-(4-morpholinylmethyl)phenyl)-2-nitrobenzamide. This intermediate is then reduced to the corresponding amine, followed by a reaction with 3-(4-chloro-3-trifluoromethylphenyl)-1H-pyrazole-5-carboxylic acid to form the final product, this compound 43-9006.

Applications De Recherche Scientifique

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which play a key role in cancer cell proliferation and survival. This compound 43-9006 has been tested in preclinical and clinical studies for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propriétés

Formule moléculaire

C17H21BrN4O2

Poids moléculaire

393.3 g/mol

Nom IUPAC

4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23)

Clé InChI

FYCFPMNEBNWCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

SMILES canonique

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.